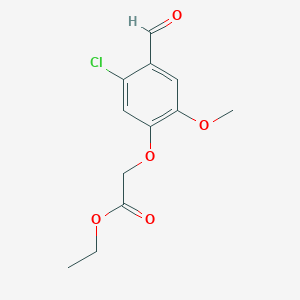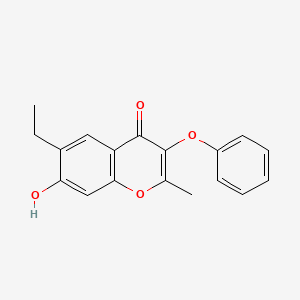![molecular formula C22H22BrNO3 B2657766 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one CAS No. 848684-78-6](/img/structure/B2657766.png)
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group attached to the chromen-4-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or hydroxyl radicals.
Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions, typically involving the reaction of a piperidine derivative with a suitable leaving group on the chromen-4-one core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a building block for advanced polymers.
Chemical Biology: The compound is used as a probe to study cellular processes and molecular mechanisms.
作用机制
The mechanism of action of 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and piperidinylmethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bromophenyl group may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
- 3-(4-methylphenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one imparts unique electronic and steric properties, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different halogen or alkyl substitutions, potentially leading to variations in biological activity and chemical behavior.
属性
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUXXVIKFHKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2657690.png)
![Rac-tert-butyl n-[(3r,4s)-4-(4-amino-1h-pyrazol-1-yl)oxolan-3-yl]carbamate](/img/structure/B2657691.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2657693.png)
![2-{[2-(4-Fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2657694.png)


![3-(4-Bromobenzenesulfonyl)-N-(2,3-dimethylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2657702.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2657703.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]azepane](/img/structure/B2657704.png)
